molecular formula C₂₂H₂₉NO₉ B1150948 4-Hydroxy Ramelteon β-D-Glucuronide

4-Hydroxy Ramelteon β-D-Glucuronide

Cat. No.: B1150948
M. Wt: 451.47
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy Ramelteon β-D-Glucuronide is a phase II metabolite of ramelteon, a melatonin receptor agonist used to treat insomnia. It is formed via glucuronidation of the hydroxylated intermediate (4-hydroxy ramelteon) by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily in the liver. This conjugation enhances water solubility, facilitating renal excretion.

Properties

Molecular Formula

C₂₂H₂₉NO₉

Molecular Weight

451.47

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Key Features of 4-Hydroxy Ramelteon β-D-Glucuronide and Analogues
Compound Name Parent Drug/Precursor Metabolic Enzyme (UGT Isoform) Analytical Method (m/z) Solubility/Bioavailability Pharmacological Activity Inhibitory Effects (OAT1/OAT3)
4-Hydroxy Ramelteon β-D-Glucuronide* Ramelteon Likely UGT2B7/1A1 LC-MS (hypothetical: ~470) High (predicted) Inactive metabolite Not reported
5-Hydroxy Rosiglitazone β-D-Glucuronide Rosiglitazone Not specified Not provided Moderate Antidiabetic (inactive) >200 µM (OAT1/OAT3)
Apigenin-7-O-β-D-Glucuronide Apigenin UGT1A1, UGT1A9 HPLC, NMR High (water-soluble) Antioxidant, cardioprotective Not reported
4-Hydroxy Duloxetine β-D-Glucuronide Duloxetine UGT2B7 LC-MS/MS High Inactive metabolite Not reported
Acetaminophen β-D-Glucuronide Acetaminophen UGT1A1, UGT1A6 LC-MS (m/z 356.1) High Inactive (hepatotoxic at high doses) Not reported

*Hypothetical data inferred from analogous compounds.

Metabolic Pathways and Enzymatic Specificity

  • UGT Isoform Involvement: 4-Hydroxy Ramelteon β-D-Glucuronide: Likely metabolized by UGT2B7, similar to 4-hydroxyretinoic acid glucuronidation . Apigenin-7-O-β-D-Glucuronide: Primarily glucuronidated by UGT1A1 and UGT1A9, highlighting isoform-dependent regioselectivity . 4-Hydroxy Duloxetine β-D-Glucuronide: Formed via UGT2B7, a common isoform for antidepressants .
  • Position of Glucuronidation :

    • Positional isomerism (e.g., 3-O vs. 7-O in quercetin glucuronides) influences biological activity. For example, quercetin-3-O-β-D-glucuronide exhibits stronger anti-inflammatory effects than other isomers .

Pharmacokinetic and Functional Differences

  • Bioavailability and Solubility :

    • Apigenin-7-O-β-D-Glucuronide demonstrates enhanced water solubility, improving its bioavailability compared to the parent aglycone .
    • Synthetic metabolites like 4-Hydroxy Duloxetine β-D-Glucuronide are designed for rapid clearance, minimizing systemic exposure .
  • Transporter Interactions :

    • 5-Hydroxy Rosiglitazone β-D-Glucuronide shows negligible inhibition of renal organic anion transporters (OAT1/OAT3 IC50 >200 µM), reducing risk of drug-drug interactions .
    • In contrast, 4-hydroxy diclofenac glucuronide potently inhibits OAT1 (IC50 0.48 µM), necessitating clinical caution .

Analytical Methodologies

  • LC-MS Applications: 4-Hydroxy alverine glucuronide was quantified using LC-MS with m/z 474.256/298.000, comparable to methods for duloxetine and acetaminophen glucuronides . Structural analogs like resveratrol 3-O-β-D-glucuronide require optimized synthesis protocols to avoid low-yielding steps, reflecting challenges in metabolite preparation .

Research Findings and Implications

  • Natural vs. Synthetic Glucuronides :
    • Plant-derived glucuronides (e.g., apigenin-7-O-β-D-glucuronide) often retain bioactivity, whereas synthetic drug metabolites are typically inactive but critical for safety profiling .
  • Regulatory Considerations :
    • Metabolites like 4-Hydroxy Duloxetine β-D-Glucuronide require stringent characterization to meet regulatory guidelines, emphasizing purity and stability .

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